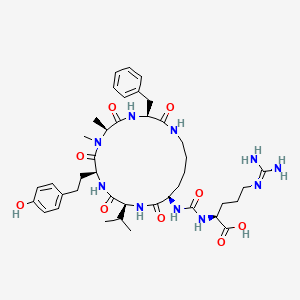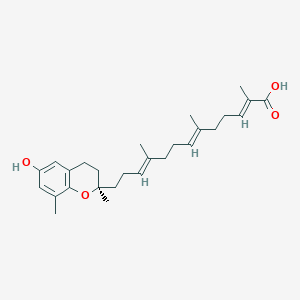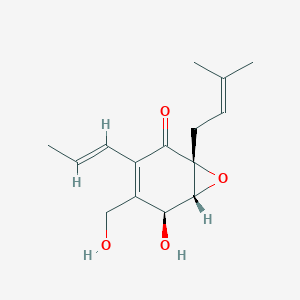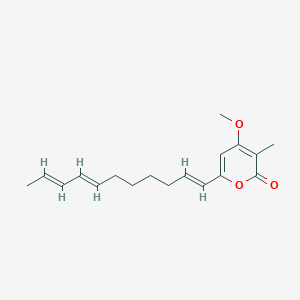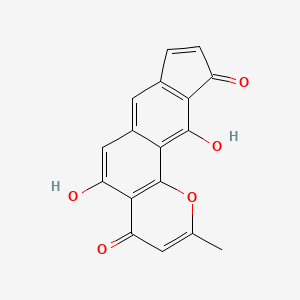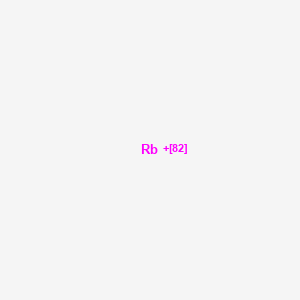
Rubidium cation rb-82
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium cation rb-82 is a Radioactive Diagnostic Agent. The mechanism of action of rubidium cation rb-82 is as a Radiopharmaceutical Activity.
Rubidium chloride Rb-82 injection is a sterile nonpyrogenic solutions of rubidium Rb 82 chloride. It is indicated for Positron Emission Tomography (PET) imaging of the myocardium under rest or pharmacologic stress conditions to evaluate regional myocardial perfusion in adult patients with suspected or existing coronary artery disease.
Aplicaciones Científicas De Investigación
PET Myocardial Perfusion Imaging
Rubidium-82 (Rb-82) is notably used in PET myocardial perfusion imaging. It demonstrates high diagnostic accuracy for coronary artery disease (CAD) and is effective in evaluating myocardial blood flow and flow reserve. Its application extends to detecting myocardial ischemia and assessing the prognosis of patients with suspected CAD (Mc Ardle et al., 2012); (Dorbala et al., 2009); (Rimini & Borrelli, 2019).
Advancements in PET and CT Angiography
Rb-82 PET has evolved alongside PET instrumentation, data analysis, and clinical research. New approaches in kinetic modeling and software tools for Rb-82 studies are being developed, enhancing the quantification of absolute myocardial blood flow and flow reserve. Integrated x-ray CT angiography and Rb-82 PET perfusion imaging on hybrid PET/CT systems provide both anatomical and functional information for better diagnosis and risk stratification in coronary artery disease (Smith, 2008).
Application in Perovskite Solar Cells
Rb-82 is investigated in the development of high-efficiency perovskite solar cells. Its incorporation improves crystallinity, suppresses defect migration, and enhances light stability and efficiency of solar cells. This application demonstrates the potential of Rb-82 in renewable energy technologies (Duong et al., 2017); (Zhang et al., 2017).
Recovery and Separation Methods
Research in the recovery and separation methods for (82)Sr, the parent isotope of (82)Rb, has been conducted to optimize the use of Rb-82 in clinical applications. Improved separation methods enhance the yield of (82)Sr from targets, contributing to the availability and efficiency of Rb-82 in medical imaging (Sylvester et al., 2006).
Research in Chemistry and Physics
Studies on the interaction of rubidium cations with various molecules and their atomic behavior provide fundamental insights into the chemical and physical properties of Rb-82. Such research informs the practical applications of Rb-82 in various scientific fields (Gryl & Stadnicka, 2011); (Ekers et al., 2000).
Generator Efficiency and PET Imaging
Research comparing the efficiency of different Rb-82 generators is crucial for optimizing PET myocardial perfusion imaging. Studies comparing generator yield and production efficiency help in selecting the best system for clinical use, ensuring the effectiveness of Rb-82 in diagnostic procedures (Ahmadi et al., 2020).
Propiedades
Nombre del producto |
Rubidium cation rb-82 |
|---|---|
Fórmula molecular |
Rb+ |
Peso molecular |
81.91821 g/mol |
Nombre IUPAC |
rubidium-82(1+) |
InChI |
InChI=1S/Rb/q+1/i1-3 |
Clave InChI |
NCCSSGKUIKYAJD-OIOBTWANSA-N |
SMILES isomérico |
[82Rb+] |
SMILES canónico |
[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



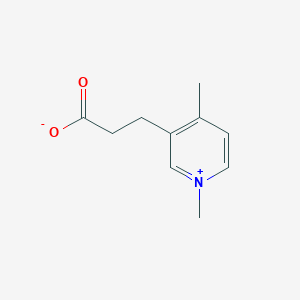
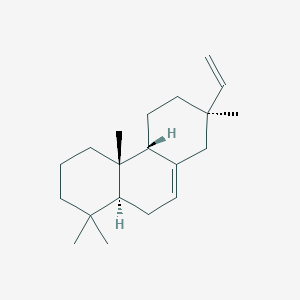
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)
![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)
